molecular formula C24H27N5O B3019455 4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034350-49-5

4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No.: B3019455
CAS No.: 2034350-49-5
M. Wt: 401.514
InChI Key: RRTOBYBMHYFRGB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the para position of the benzamide core and a 5,6,7,8-tetrahydrocinnolin-3-yl moiety attached to the piperidin-4-yl group. The presence of the tetrahydrocinnolin system, a partially saturated bicyclic heteroaromatic scaffold, may enhance binding affinity and metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c30-24(18-7-9-21(10-8-18)28-13-3-4-14-28)25-20-11-15-29(16-12-20)23-17-19-5-1-2-6-22(19)26-27-23/h3-4,7-10,13-14,17,20H,1-2,5-6,11-12,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOBYBMHYFRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine Linkers

Several benzamide analogs share the piperidine-linked pharmacophore but differ in substituents and heterocyclic appendages:

Compound Name Key Structural Differences Binding Affinity/Activity Data (if available)
Target Compound 5,6,7,8-Tetrahydrocinnolin-3-yl, 1H-pyrrol-1-yl No direct activity data in evidence. HRMS: Not reported.
4-chloro-N-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl]piperidin-4-yl}benzamide Tetrahydroquinolin (instead of tetrahydrocinnolin), chloro substituent No explicit data; structural focus on solubility.
N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide derivatives Pyrazine ring (vs. tetrahydrocinnolin), fluoro and alkoxy substituents LC-MS m/z = 474 [M+H]+ (Example 18, ).

Key Insights :

  • Pyrazine-containing analogs (e.g., Example 19 in ) exhibit distinct electronic profiles due to the electron-deficient pyrazine ring, which may influence receptor interactions.
Compounds with 1H-Pyrrole Substituents

The 1H-pyrrole moiety is a notable feature shared with other bioactive molecules:

Compound Name Structural Context Physicochemical Data
Target Compound 1H-Pyrrole at benzamide para position Molecular formula: C27H26N6O (calculated).
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (3f) Simpler benzamide with pyrrole, no piperidine or cinnolin HRMS: m/z = 293.1104 [M+H]+ .

Key Insights :

  • The target compound’s pyrrole group may enhance π-π stacking interactions in binding pockets, similar to compound 3f . However, its extended structure (piperidine-cinnolin linkage) likely increases molecular weight and complexity, affecting bioavailability.
Heterocyclic Systems in Piperidine-Linked Amides

Compounds with fused or saturated heterocycles attached to piperidine demonstrate diverse pharmacological profiles:

Compound Name Heterocycle Type Notable Features
Target Compound 5,6,7,8-Tetrahydrocinnolin (partially saturated cinnoline) Potential for kinase or protease inhibition.
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Thiophene-carbonyl group, fluorinated benzamide High binding energy in SARS-CoV-2 studies .
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)... (truncated in ) Oxopyrrolidine, pyrimidine core Not fully described; in silico antiviral activity.

Key Insights :

  • The tetrahydrocinnolin system in the target compound is distinct from thiophene or pyrimidine-based analogs , offering unique hydrogen-bonding and steric properties.
  • Fluorinated analogs (e.g., compound 127 in ) exhibit enhanced binding energies in computational models, suggesting that halogenation could be a strategy to optimize the target compound.

Research Findings and Data Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely follows established benzamide coupling strategies, as seen in , but the tetrahydrocinnolin-piperidine linkage may require specialized heterocyclic chemistry.
  • Biological Activity: No direct activity data for the target compound were found in the provided evidence. However, analogs with similar scaffolds (e.g., ) show promise in antiviral and kinase-targeting contexts, suggesting plausible therapeutic avenues.
  • Optimization Potential: Structural modifications, such as fluorination (as in ) or pyrazine incorporation (as in ), could be explored to enhance potency or pharmacokinetics.

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